1-Nitropropene

Descripción general

Descripción

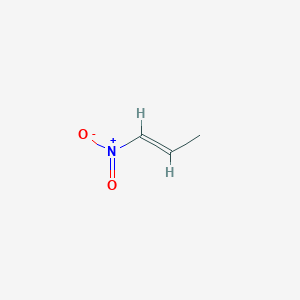

1-Nitropropene is a nitroalkane that is propane substituted at C-1 by a nitro group . It is used as a solvent, a gasoline additive, and in rocket propellant. It is also used to make other chemicals .

Synthesis Analysis

1-Nitropropene is produced industrially by the reaction of propane and nitric acid . This reaction forms four nitroalkanes: nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane . 1-Nitropropene is also a byproduct of the process for making 2-nitropropane, which is done by vapour phase nitration of propane .

Molecular Structure Analysis

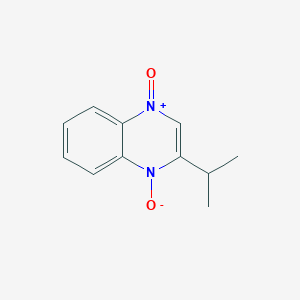

The molecular formula of 1-Nitropropene is C3H5NO2 . The InChI representation is InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2-3H,1H3/b3-2+ . The Canonical SMILES representation is CC=CN+[O-] .

Chemical Reactions Analysis

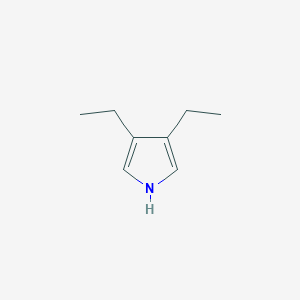

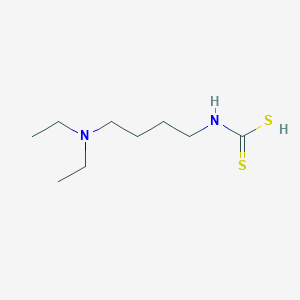

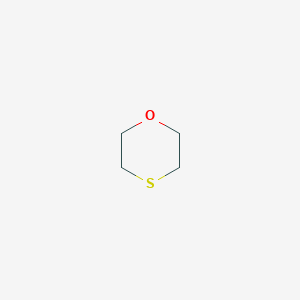

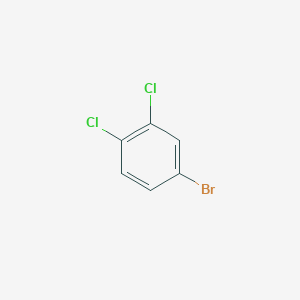

1-Nitropropene undergoes various chemical reactions. For instance, it participates in [3+2] cycloaddition reactions . It also reacts with furans .

Physical And Chemical Properties Analysis

1-Nitropropene has a molecular weight of 87.08 g/mol . It has a topological polar surface area of 45.8 Ų . It has a density of 1.0±0.1 g/cm³ , and a boiling point of 125.7±9.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Chemical Synthesis

1-Phenyl-2-nitropropene (P2NP) plays a pivotal role in the realm of chemical synthesis . It acts as a catalyst for innovation and is a focal point of controversy .

Application

P2NP serves as a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and specialty compounds . Chemists harness its unique reactivity to navigate intricate synthetic pathways, unlocking the potential for groundbreaking discoveries in drug development and materials science .

Methods of Application

The synthesis of P2NP involves a meticulously choreographed series of reactions with nitroethane and catalysts . This intricate process showcases the ingenuity and precision required in organic synthesis .

Results or Outcomes

The use of P2NP in chemical synthesis has led to groundbreaking discoveries in drug development and materials science . However, it also has potential for misuse in illicit drug production, raising profound ethical dilemmas .

Pharmaceutical Synthesis

P2NP plays a significant role in the production of certain medications such as Adderall . Adderall is a widely prescribed drug used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy .

Application

P2NP serves as an intermediate compound in the synthesis of amphetamines, including Adderall . Through a reduction reaction, P2NP can be converted into the corresponding amphetamine, which is a key component in the formulation of drugs like Adderall .

Methods of Application

The synthesis of amphetamines from P2NP involves a reduction reaction . This process transforms the nitro group in P2NP into an amine group, resulting in the formation of amphetamine .

Results or Outcomes

The use of P2NP in the synthesis of amphetamines has led to the production of effective treatments for conditions like ADHD and narcolepsy .

Herbicidal Properties

1-Phenyl-2-nitropropene also exhibits herbicidal properties . It is considered a derivative of styrene, which is known for its herbicidal effects .

Application

P2NP can be utilized in the formulation of herbicides to control unwanted plant growth and weeds . Its herbicidal activity makes it a valuable component in agricultural practices where weed management is crucial .

Methods of Application

The application of P2NP as a herbicide involves its formulation into a suitable form for application, such as a spray or granules . This is then applied to the target area to control the growth of unwanted plants .

Results or Outcomes

The use of P2NP as a herbicide can effectively control the growth of unwanted plants, contributing to efficient agricultural practices .

Antibacterial Activities

P2NP has shown potential as an antibacterial agent, with greater activity against Gram-positive bacteria compared to Gram-negative bacteria .

Application

P2NP can be used in the formulation of antibacterial agents to control bacterial growth . Its antibacterial activity makes it a valuable component in medical and health practices where bacterial management is crucial .

Methods of Application

The application of P2NP as an antibacterial agent involves its formulation into a suitable form for application, such as a spray or solution . This is then applied to the target area to control the growth of bacteria .

Results or Outcomes

The use of P2NP as an antibacterial agent can effectively control the growth of bacteria, contributing to efficient medical and health practices .

Fuel Additive and Rocket Propellant

Nitroethane, a compound related to P2NP, is also utilized as a fuel additive and a precursor for rockets .

Application

P2NP can be used in the formulation of fuel additives to enhance the performance of engines . Its reactivity makes it a valuable component in aerospace practices where efficient fuel management is crucial .

Methods of Application

The application of P2NP as a fuel additive involves its formulation into a suitable form for application, such as a liquid fuel . This is then added to the fuel to enhance its performance .

Results or Outcomes

The use of P2NP as a fuel additive can effectively enhance the performance of engines, contributing to efficient aerospace practices .

Safety And Hazards

Propiedades

IUPAC Name |

(E)-1-nitroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHXMHKNTLBIPJ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitropropene | |

CAS RN |

3156-70-5, 17082-05-2 | |

| Record name | Propene, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E)-1-nitroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

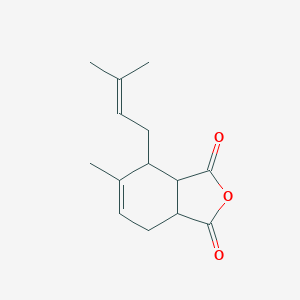

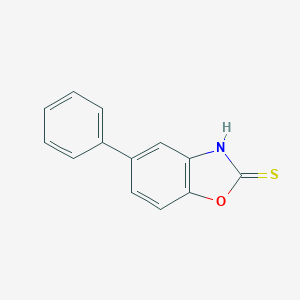

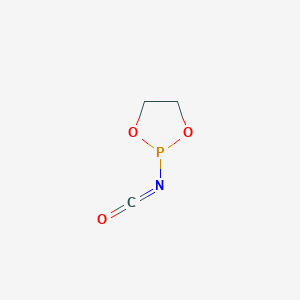

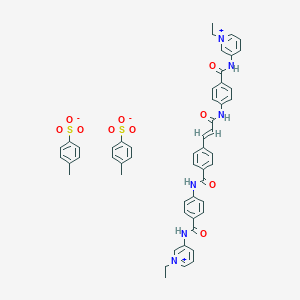

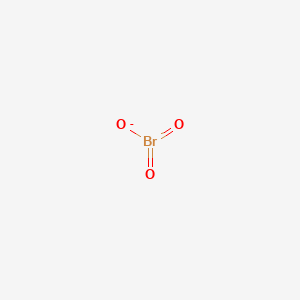

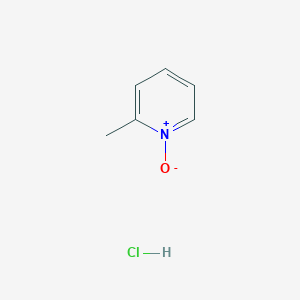

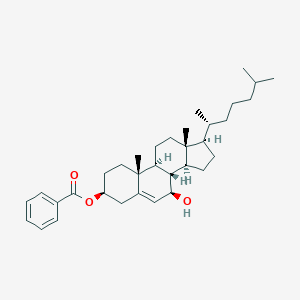

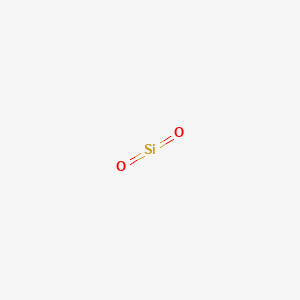

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.